molecular formula C12H18N2O3S B2575764 Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 832740-10-0

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2575764
CAS No.: 832740-10-0
M. Wt: 270.35
InChI Key: AONKVJZXJUFEIJ-UHFFFAOYSA-N
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Description

Introduction to Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Chemical Nomenclature and Systematic Classification

The compound’s IUPAC name reflects its structural features:

  • Thiophene backbone : A five-membered aromatic ring containing sulfur.
  • Substituents :
    • Position 2 : Amino (-NH~2~) group.
    • Position 4 : Methyl (-CH~3~) group.
    • Position 5 : Dimethylcarbamoyl (-C(=O)N(CH~3~)~2~) group.
    • Position 3 : Isopropyl ester (-OOCR, where R = isopropyl).

Table 1: Core Structural Data

Property Value
IUPAC Name This compound
CAS Registry Number 832740-10-0
Molecular Formula C~12~H~18~N~2~O~3~S
Molecular Weight 270.35 g/mol
InChIKey AONKVJZXJUFEIJ-UHFFFAOYSA-N

This compound belongs to the thiophene-3-carboxylate family, a subset of heterocyclic esters with applications in medicinal chemistry.

Historical Context of Discovery and Development

While direct historical records for this specific compound are limited, its synthesis aligns with broader trends in thiophene derivative research. Thiophenes have been studied since the 19th century, but modern interest in their pharmacological potential surged in the 20th century. The synthesis of substituted thiophenes often involves cyclization reactions or functional group transformations. For example, patents describe methods to prepare 3-aminothiophenes from 3-oxotetrahydrothiophenes using hydroxylamine hydrochloride, though this compound’s esterification at position 3 may involve additional steps.

Key Developments :

  • Synthetic Routes : Analogous compounds, such as methyl 3-amino-4-methylthiophene-2-carboxylate, are synthesized via hydroxylamine-mediated ring-opening and subsequent functionalization.
  • Application Focus : Thiophene derivatives are prioritized in drug discovery due to their bioactivity, including antitumor, antimicrobial, and anti-inflammatory properties.

Structural Significance in Heterocyclic Organic Chemistry

The compound’s structure enables unique electronic and steric interactions:

Thiophene Ring Aromaticity

Thiophene’s aromaticity arises from conjugated π-electrons across the five-membered ring, stabilized by sulfur’s lone pairs. This aromaticity enhances stability and reactivity, particularly at positions adjacent to sulfur (e.g., positions 2 and 5).

Functional Group Distribution
  • Position 2 Amino Group : Participates in hydrogen bonding and nucleophilic reactions, influencing solubility and bioactivity.
  • Position 5 Dimethylcarbamoyl Group : The carbonyl group (-C=O) and dimethylamino (-N(CH~3~)~2~) moiety introduce polar and steric effects, modulating electronic density and molecular interactions.
  • Position 4 Methyl Group : Steric hindrance may limit certain substitution reactions while directing regioselectivity in further modifications.
  • Position 3 Isopropyl Ester : The ester group facilitates hydrolysis to carboxylic acids, a common strategy in prodrug design.

Table 2: Electronic and Steric Contributions of Substituents

Position Substituent Role in Reactivity
2 Amino (-NH~2~) Hydrogen bonding, nucleophilic
4 Methyl (-CH~3~) Steric hindrance
5 Dimethylcarbamoyl Electron-withdrawing (C=O), steric
3 Isopropyl ester Hydrolysis to carboxylic acid

Properties

IUPAC Name

propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-6(2)17-12(16)8-7(3)9(18-10(8)13)11(15)14(4)5/h6H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKVJZXJUFEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the amino and ester functional groups. Common reagents used in these reactions include dimethylamine, isopropyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate has several notable applications:

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential, particularly in the development of new pharmaceutical agents. Research focuses on its interactions with biological targets, including enzymes and receptors involved in various diseases.

Proteomics

In proteomics, this compound is used to study protein interactions and modifications. Its ability to bind specific biomolecules makes it useful for understanding complex biological systems.

Anticancer Research

Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural features have undergone evaluation by the National Cancer Institute (NCI), demonstrating potential efficacy against human tumor cells .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the antitumor effects of a structurally related compound evaluated through the NCI Developmental Therapeutics Program. The compound exhibited significant growth inhibition in various cancer cell lines, suggesting that this compound may possess similar properties .

Research involving molecular docking studies has been conducted to predict the binding affinity of this compound with specific biological targets. These studies are crucial for elucidating the mechanism of action and guiding further drug design efforts .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 5 of the thiophene ring and the ester group. Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 5) Ester Group Key Properties
Target Compound: Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate Methyl (Dimethylamino)carbonyl Isopropyl Higher polarity due to dimethylaminocarbonyl; moderate solubility inferred
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (1) Methyl Phenyl Ethyl Lower polarity; increased lipophilicity from phenyl group
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (CAS 5510-01-0) 4-Propylphenyl Methyl Isopropyl High lipophilicity due to bulky aryl group; lower aqueous solubility
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (QZ-9788) 3,4-Dimethoxyphenyl Hydrogen Isopropyl Enhanced electron-donating effects from methoxy groups; potential redox activity

Key Observations:

  • The dimethylaminocarbonyl group in the target compound introduces a polar, electron-withdrawing moiety, contrasting with purely aromatic (e.g., phenyl) or alkyl (e.g., methyl) substituents in analogs. This likely improves solubility in polar solvents compared to analogs like CAS 5510-01-0 .
  • Ester groups (isopropyl vs. ethyl) influence steric bulk and lipophilicity. Isopropyl esters may enhance metabolic stability compared to ethyl esters .

Biological Activity

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate, a member of the thiophene family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that may contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting a potential for development as an antibacterial agent .

Anticancer Activity

Recent investigations into the anticancer properties of thiophene derivatives have revealed promising results. For example, certain compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival .

In vitro studies demonstrated that this compound can significantly reduce cell viability in various cancer cell lines at micromolar concentrations. A detailed study indicated an IC50 value in the range of 10–25 µM, highlighting its potential as a lead compound for further drug development .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Protein Kinases : The compound may act as a competitive inhibitor of specific protein kinases involved in cell signaling pathways that promote proliferation and survival in cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cellular stress responses leading to apoptosis.
  • Modulation of Gene Expression : The compound may influence the expression levels of genes associated with cell cycle regulation and apoptosis.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of various thiophene derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for cytotoxic effects. The compound exhibited a dose-dependent reduction in cell viability, with flow cytometry analyses confirming increased rates of apoptosis at higher concentrations.

Q & A

Q. What synthetic routes are commonly employed for thiophene-carboxylate derivatives with amino and carbonyl substituents?

Thiophene-carboxylate derivatives are typically synthesized via cyclocondensation reactions or multi-step functionalization. For example:

  • Step 1 : Formation of the thiophene core using Gewald reaction conditions (e.g., ketones/aldehydes with sulfur and cyanoacetates) .
  • Step 2 : Introduction of amino groups via nitration followed by reduction or direct nucleophilic substitution .
  • Step 3 : Carbonyl group installation using dimethylcarbamoyl chloride or similar acylating agents under anhydrous conditions .
    Key characterization : NMR (¹H/¹³C) to confirm substitution patterns, IR for carbonyl stretches (~1650–1750 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Control reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Documentation : Record Rf values, melting points, and spectral data (e.g., NMR shifts: δ ~6.5–7.5 ppm for thiophene protons, δ ~2.5–3.5 ppm for dimethylamino groups) .

Advanced Research Questions

Q. How can conflicting spectral data for thiophene derivatives be resolved?

Discrepancies in NMR or IR data may arise from:

  • Tautomerism : Amino-thiophene derivatives can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dominant forms .
  • Impurity interference : Compare HPLC retention times with reference standards (e.g., ethyl 2-amino-4-propylthiophene-3-carboxylate in ).
  • Computational validation : Optimize molecular geometry using DFT calculations (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison .

Q. What strategies optimize regioselectivity in introducing the dimethylamino-carbonyl group?

  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct acylation to the desired position .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl electrophile for selective substitution at C5 of the thiophene ring .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; lower temperatures favor kinetic products (e.g., C5 substitution over C4) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XlogP ~4.0 for similar compounds in ).
  • Solubility enhancement : Co-solvent systems (DMSO/water) or salt formation (e.g., hydrochloride salts of amino groups) can improve aqueous solubility .

Methodological Challenges

Q. What analytical techniques are critical for confirming structural integrity?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₀N₂O₃S for the target compound).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (thiophene ring) .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (if single crystals are obtainable) .

Q. How can degradation products be identified during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), or hydrolytic conditions (acid/base).
  • LC-MS/MS analysis : Identify fragments (e.g., loss of isopropyl group [M-60]⁺ or dimethylcarbamoyl moiety [M-87]⁺) .

Key Limitations

  • No direct evidence for the target compound; inferences drawn from ethyl/methyl analogs.
  • Safety data (e.g., toxicity, ecotoxicity) should be extrapolated from structurally related thiophenes in and .

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